1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine
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Overview
Description
1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine is a heterocyclic compound featuring a benzimidazole core with methyl and methylthio substituents.
Preparation Methods
The synthesis of 1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and introduction of the methylthio group. Common synthetic routes include:
Condensation and Cyclization: The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ring.
Methylation and Thiolation:
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding amine derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions include sulfoxides, sulfones, and substituted benzimidazole derivatives.
Scientific Research Applications
1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, known for its broad-spectrum biological activities.
2-Methylbenzimidazole: Similar structure but lacks the methylthio group, resulting in different biological properties.
5-Methylthio-2-aminobenzimidazole: Similar structure but lacks the methyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11N3S |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-methyl-5-methylsulfanylbenzimidazol-2-amine |
InChI |
InChI=1S/C9H11N3S/c1-12-8-4-3-6(13-2)5-7(8)11-9(12)10/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
PXTSXAFDWYCBJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)SC)N=C1N |
Origin of Product |
United States |
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